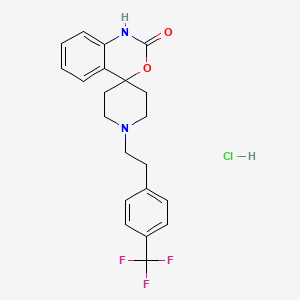

RS102895 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRISOFSWVKYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587871 | |

| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300815-41-2 | |

| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RS102895 hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of RS102895 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] As a member of the spiropiperidine class of compounds, it has been instrumental in preclinical research for elucidating the role of the CCR2 signaling axis in a variety of pathological conditions, including inflammation, neuropathic pain, and atherosclerosis.[1][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key regulators of monocyte and macrophage recruitment to sites of inflammation.[3][5] By blocking this interaction, RS102895 provides a powerful tool for investigating the therapeutic potential of CCR2 inhibition. This guide details the core mechanism of action of RS102895, its pharmacological profile, key experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action

RS102895 functions as a selective and competitive antagonist at the CCR2b receptor isoform.[3] The CCR2 receptor is a seven-transmembrane G protein-coupled receptor (GPCR) that is predominantly expressed on monocytes, macrophages, and memory T lymphocytes.[3][6][7] The natural ligands for CCR2 include CCL2 (MCP-1), CCL7 (MCP-3), CCL8 (MCP-2), and CCL13 (MCP-4), with CCL2 being the most potent.[3][6]

The mechanism of action of RS102895 involves direct binding to the CCR2 receptor.[1] This binding event physically obstructs the natural ligand, CCL2, from docking with the receptor. Consequently, RS102895 prevents the ligand-induced conformational change in the receptor that is necessary for the coupling and activation of intracellular G-proteins.[8] By inhibiting this initial step, RS102895 effectively blocks the entire downstream signaling cascade, which includes:

-

Inhibition of Calcium Mobilization : Ligand binding to CCR2 typically activates Phospholipase C (PLC), leading to an intracellular calcium influx.[7][8] RS102895 potently blocks this MCP-1-stimulated calcium mobilization.[3][9]

-

Blockade of Chemotaxis : A primary function of the CCL2/CCR2 axis is to direct the migration of monocytes along a chemokine gradient. RS102895 inhibits this chemotactic response.[3]

-

Suppression of Downstream Kinase Pathways : Activation of CCR2 initiates multiple signaling pathways crucial for cell survival, proliferation, and inflammatory responses, such as the PI3K/Akt and MAPK/p38 pathways.[6][10] RS102895 prevents the activation of these cascades.

Mutagenesis studies have been employed to carefully map the binding site of RS102895 on the CCR2b receptor, confirming its specific interaction within the transmembrane helical bundle.[3]

Pharmacological Profile

The potency and selectivity of RS102895 have been quantified through various in vitro and in vivo studies.

Data Presentation: In Vitro Potency and Selectivity

| Assay Type | Target/Ligand | Cell Line | IC50 Value | Reference |

| Receptor Binding | CCR2b / MCP-1 | Transfected CRL-1657 | 360 nM | [2][3][9] |

| CCR1 / MIP-1α | Transfected CRL-1657 | 17.8 µM | [3][9] | |

| Calcium Influx | CCR2b / MCP-1 | Transfected CRL-1657 | 31-32 nM | [3][9] |

| CCR2b / MCP-3 | Transfected CRL-1657 | 130 nM | [3] | |

| Chemotaxis | CCR2 / MCP-1 | THP-1-5X | 1.7 µM | [3] |

| CCR1 / RANTES | THP-1-5X | 37 µM | [3] | |

| Off-Target Binding | α1a adrenergic receptor | - | 130 nM | [2] |

| α1d adrenergic receptor | - | 320 nM | [2] | |

| 5-HT1a receptor | Rat Brain Cortex | 470 nM | [2] |

Data Presentation: In Vivo Pharmacokinetics (Mouse Model)

| Parameter | Value | Administration Route | Reference |

| Half-life (t½) | ~1 hour | Intraperitoneal (i.p.) | [1][5] |

| Effective Plasma Conc. | ≥ 20 ng/mL | i.p. | [1][5] |

| Effective Dosing Regimen | 5 mg/kg every 6 hours | i.p. | [1] |

Signaling Pathways & Mandatory Visualizations

RS102895 inhibits the canonical signaling pathways activated by the CCL2-CCR2 axis. The binding of CCL2 to CCR2 initiates a cascade involving G-protein activation, leading to downstream effects crucial for monocyte function. RS102895 blocks the initiation of this cascade.

Experimental Protocols & Mandatory Visualizations

The characterization of RS102895 relies on specific and reproducible experimental assays. Below are detailed methodologies for key experiments.

In Vitro Monocyte Migration (Chemotaxis) Assay

This assay quantifies the ability of RS102895 to inhibit monocyte migration towards a chemoattractant.

-

Cell Preparation : Monocytes/macrophages are harvested from the peritoneal cavity of mice following thioglycollate injection.[1] Alternatively, a monocytic cell line such as THP-1 is used.[3]

-

Boyden Chamber Setup : A Boyden chamber (transwell) is used, which consists of an upper and lower chamber separated by a porous membrane.

-

Loading : The lower chamber is filled with media containing a CCL2 gradient. The upper chamber is loaded with the prepared monocytes suspended in media containing various concentrations of RS102895 or vehicle control.

-

Incubation : The chamber is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.

-

Quantification : Migrated cells in the lower chamber are stained and counted using a microscope or plate reader.

-

Analysis : The concentration of RS102895 that inhibits migration by 50% (IC50) is calculated from a dose-response curve.[1][3]

In Vivo Monocyte Recruitment Assay

This protocol assesses the efficacy of RS102895 in a living system.

-

Animal Model : Mice are used as the model system.[1]

-

Inflammatory Stimulus : An inflammatory response is induced, for example, by immunization in the rear footpad.[1]

-

Drug Administration : Immediately prior to the stimulus, mice receive an initial intraperitoneal (i.p.) injection of RS102895 (e.g., 5 mg/kg) or a vehicle control. Subsequent doses are administered every 6 hours to maintain effective plasma concentrations.[1]

-

Tissue Collection : At specific time points (e.g., 12 or 24 hours) after the initial stimulus, the vaccine-draining lymph nodes are collected.[1]

-

Cell Isolation and Staining : Lymph nodes are processed into single-cell suspensions. The cells are then stained with fluorescently-labeled antibodies specific for inflammatory monocyte markers (e.g., Ly6C, CD11b).

-

Flow Cytometry Analysis : The number of inflammatory monocytes is quantified using a flow cytometer.

-

Outcome : The reduction in monocyte recruitment in RS102895-treated mice is compared to the vehicle-treated control group.[1]

Pharmacokinetic Analysis by Mass Spectrometry

This protocol determines the drug's concentration and half-life in plasma.

-

Dosing : Mice are administered a single i.p. dose of RS102895 (5 mg/kg).[1]

-

Sample Collection : At various time points post-injection, blood is collected via cardiac puncture into heparinized syringes. Plasma is separated by centrifugation.[1]

-

Sample Preparation : Plasma samples are processed, and an internal standard is added.

-

Mass Spectrometry : Drug concentrations are quantified using mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. For RS102895, the ion transition m/z 391.3→202.2 is monitored.[1]

-

Quantification : A standard curve is generated using spiked blank plasma with known concentrations of RS102895 to determine the drug concentration in the experimental samples.[1]

-

Analysis : The plasma concentration-time profile is plotted to calculate pharmacokinetic parameters, such as the half-life.[1]

References

- 1. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. A novel interaction between CX3CR1 and CCR2 signalling in monocytes constitutes an underlying mechanism for persistent vincristine-induced pain - PMC [pmc.ncbi.nlm.nih.gov]

What is the function of RS102895 hydrochloride

An In-depth Technical Guide to RS102895 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] This technical guide delineates the core function, mechanism of action, pharmacological profile, and key experimental applications of this compound. By competitively inhibiting the binding of the primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), to the CCR2b isoform, RS102895 effectively blocks downstream signaling pathways responsible for monocyte chemotaxis and inflammation.[1] Its utility has been demonstrated in various preclinical models, including studies on inflammation, vaccine immunity, atherosclerosis, and neuropathic pain, making it a valuable tool for investigating the roles of the CCL2-CCR2 axis in health and disease.[4][5][6][7]

Core Function and Mechanism of Action

RS102895 is a spiropiperidine compound that functions as a specific antagonist of the CCR2b chemokine receptor, a G protein-coupled receptor (GPCR). The primary role of the CCR2 receptor and its main ligand, CCL2, is to govern the migration of inflammatory monocytes from the bone marrow to sites of inflammation.[4][6][8]

The mechanism of action of RS102895 involves direct, competitive inhibition of the CCR2 receptor. By occupying the receptor's binding site, it prevents CCL2 from binding and initiating the intracellular signaling cascade. This blockade inhibits critical downstream events, including G-protein activation, calcium influx, and ultimately, chemotaxis (directed cell movement).[1] The compound shows significantly higher affinity for CCR2 compared to other chemokine receptors like CCR1, establishing its selectivity.[1][3]

Pharmacological and Pharmacokinetic Profile

The efficacy and selectivity of RS102895 have been quantified through various in vitro and in vivo studies. The data highlight its potent inhibition of CCR2-mediated functions and a favorable selectivity profile against CCR1.

Quantitative In Vitro Activity

The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound in different functional assays.

| Target/Assay | Ligand/Stimulant | Cell System | IC₅₀ Value | Reference |

| Receptor Binding | MCP-1 | Human CCR2b-transfected CRL-1657 cells | 360 nM | [2][3] |

| MIP-1α | Human CCR1-transfected CRL-1657 cells | 17.8 µM (17,800 nM) | [1] | |

| Calcium Influx | MCP-1 | Human CCR2b-transfected CRL-1657 cells | 31-32 nM | [1] |

| MCP-3 | Human CCR2b-transfected CRL-1657 cells | 130 nM | ||

| Chemotaxis | MCP-1 | THP-1-5X monocytic cells | 1.7 µM (1,700 nM) | [1] |

| RANTES | THP-1-5X monocytic cells (via CCR1) | 37 µM (37,000 nM) | ||

| Off-Target Binding | - | α₁ₐ adrenergic receptor | 130 nM | [1][2] |

| - | α₁ₑ adrenergic receptor | 320 nM | [1][2] | |

| - | 5-HT₁ₐ receptor | 470 nM | [1][2] |

Pharmacokinetics in Mice

In vivo studies have revealed that this compound has a short plasma half-life.

-

Half-life: Approximately 1 hour following intraperitoneal (i.p.) administration in mice.[4][8]

-

Effective Concentration: A plasma concentration of at least 20 ng/mL is required to effectively block monocyte migration in vivo.[4][8]

-

Dosing Regimen: Due to its short half-life, a multi-dose regimen (e.g., 5 mg/kg every 6 hours) is necessary to maintain therapeutic plasma levels and achieve sustained blockade of monocyte recruitment.[4][8]

Key Experimental Protocols

The functional characterization of RS102895 relies on specific in vitro and in vivo assays. Detailed methodologies for these pivotal experiments are provided below.

In Vitro: CCR2b Binding Assay

This protocol is designed to determine the affinity of RS102895 for the human CCR2b receptor.

-

Cell Culture: Chinese hamster lung (CRL-1657) cells stably transfected with and expressing the human CCR2b receptor are cultured under standard conditions.

-

Assay Preparation: Cells are harvested and prepared as a membrane fraction.

-

Competitive Binding: A constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) is incubated with the cell membrane preparation in the presence of varying concentrations of RS102895.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of RS102895 that inhibits 50% of specific radioligand binding) is calculated.

In Vitro: Calcium Influx Assay

This assay measures the ability of RS102895 to block ligand-induced intracellular calcium mobilization.

-

Cell Preparation: CCR2b-expressing CRL-1657 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Antagonist Pre-incubation: The loaded cells are pre-incubated with various concentrations of this compound.

-

Ligand Stimulation: The cells are then stimulated with a CCR2 ligand, such as MCP-1 or MCP-3.

-

Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a similar instrument.

-

Data Analysis: The inhibition of the calcium signal by RS102895 is quantified, and an IC₅₀ value is determined.

In Vivo: Monocyte Migration and Pharmacodynamic Analysis

This experimental workflow assesses the in vivo efficacy of RS102895 in blocking vaccine-induced monocyte recruitment.[4]

-

Animal Model: Wild-type mice are used (CCR2⁻/⁻ mice can be used as a genetic control).[4]

-

Inflammatory Stimulus: Mice receive a vaccination in the rear footpad to induce a local inflammatory response and recruit monocytes.[4]

-

Treatment: Immediately prior to vaccination, an initial dose of RS102895 (e.g., 5 mg/kg, i.p.) or vehicle is administered. Subsequent doses are given every 6 hours to maintain effective plasma concentrations.[4]

-

Tissue Collection: At specified time points (e.g., 12 or 24 hours post-vaccination), mice are euthanized, and the vaccine-draining popliteal lymph nodes are collected.[4]

-

Cell Analysis: The lymph nodes are processed into a single-cell suspension. Cells are then stained with fluorescently-labeled antibodies against specific cell surface markers (e.g., for inflammatory monocytes and neutrophils) and quantified using flow cytometry.[4]

-

Outcome: The number of inflammatory monocytes in the lymph nodes of RS102895-treated mice is compared to that in vehicle-treated controls to determine the extent of migration blockade.[4]

Research Applications and Therapeutic Potential

This compound serves as a critical tool for elucidating the role of the CCL2-CCR2 signaling axis in various pathologies.

-

Inflammation and Immunology: It is widely used to study the contribution of monocyte recruitment to inflammatory diseases, such as rheumatoid arthritis, glomerulonephritis, and atherosclerosis.[6][7]

-

Vaccine Development: Studies have shown that blocking monocyte recruitment with RS102895 in the immediate post-vaccination period can significantly enhance both humoral and cell-mediated immune responses, suggesting its potential as a novel "adjuvant-adjuvant".[4][8]

-

Neuropathic Pain: The compound has been shown to reduce allodynia and monocyte infiltration in animal models of chemotherapy-induced peripheral neuropathy, indicating a role for CCR2+ monocytes in the pathology of chronic pain.[5]

-

Atherosclerosis: By inhibiting the recruitment of monocytes to vascular lesions, CCR2 antagonists like RS102895 are being investigated as a therapeutic strategy to reduce atherosclerotic plaque formation and promote plaque stability.[6]

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]

- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

RS102895 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[5][6][7] This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, multiple sclerosis, and diabetic nephropathy.[2] Consequently, the development of CCR2 antagonists like RS102895 represents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery and Biological Activity

RS102895 was identified as a novel spiropiperidine derivative with high affinity and selectivity for the human CCR2b isoform.[2] Its discovery was part of a broader effort to identify non-peptide antagonists of chemokine receptors for therapeutic use. The biological activity of RS102895 has been characterized through a series of in vitro assays, demonstrating its potent inhibition of CCR2-mediated signaling.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Inhibitory Activity of RS102895

| Target | Assay Type | Species | IC50 | Reference |

| CCR2b | MCP-1 Binding | Human | 360 nM | [1][2] |

| CCR1 | MIP-1α Binding | Human | 17.8 µM | [2] |

| α1a Receptor | - | Human | 130 nM | |

| α1d Receptor | - | Human | 320 nM | |

| 5HT1a Receptor | - | Rat Brain Cortex | 470 nM | |

| MCP-1 Receptor (Wild Type) | - | - | 550 nM | |

| MCP-1 Receptor (D284N Mutant) | - | - | 568 nM | |

| MCP-1 Receptor (D284A Mutant) | - | - | 1892 nM |

Table 2: Functional Antagonism of RS102895

| Assay Type | Stimulant | Cell Line | IC50 | Reference |

| Chemotaxis | MCP-1 | THP-1 | 1.7 µM | [2] |

| Calcium Influx | MCP-1 | CRL-1657 (hCCR2b) | 31 nM | [2] |

| Calcium Influx | MCP-3 | CRL-1657 (hCCR2b) | 130 nM | [2] |

Mechanism of Action: CCR2 Signaling Pathway

RS102895 exerts its pharmacological effects by competitively binding to CCR2, thereby preventing the binding of its cognate ligands, primarily CCL2 (MCP-1). This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, activation, and infiltration into inflamed tissues. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically activates several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. By inhibiting the initial ligand-receptor interaction, RS102895 effectively suppresses these downstream events.

CCR2 Signaling Pathway and Inhibition by RS102895.

Synthesis of this compound

Plausible Synthetic Route

A potential synthetic pathway is outlined below. This is a generalized scheme based on known chemical transformations for similar structures.

General Synthetic Workflow for this compound.

Experimental Protocols

Note: The following protocols are generalized procedures and may require optimization.

1. Synthesis of the Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one core:

This reaction likely involves the condensation of 2-aminobenzyl alcohol with a protected 4-piperidone derivative, followed by cyclization.

-

Materials: 2-Aminobenzyl alcohol, 1-Boc-4-piperidone, a suitable solvent (e.g., toluene), and a dehydrating agent or Dean-Stark apparatus.

-

Procedure:

-

Combine equimolar amounts of 2-aminobenzyl alcohol and 1-Boc-4-piperidone in toluene.

-

Heat the mixture to reflux with azeotropic removal of water until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting intermediate can then be cyclized, potentially with a reagent like triphosgene or a similar carbonyl equivalent, in the presence of a base.

-

Purify the crude product by column chromatography.

-

2. N-Alkylation with 2-[4-(Trifluoromethyl)phenyl]ethyl group:

-

Materials: Deprotected spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, 2-[4-(trifluoromethyl)phenyl]ethyl bromide (or a similar electrophile), a non-nucleophilic base (e.g., diisopropylethylamine), and a polar aprotic solvent (e.g., DMF).

-

Procedure:

-

Dissolve the deprotected spirocyclic amine in DMF.

-

Add the base and the alkylating agent.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over a drying agent, and concentrate it under reduced pressure.

-

Purify the crude RS102895 free base by chromatography.

-

3. Formation of this compound:

-

Materials: RS102895 free base, a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), and an anhydrous solvent for precipitation (e.g., diethyl ether).

-

Procedure:

-

Dissolve the purified RS102895 free base in a minimal amount of a suitable solvent.

-

Slowly add a solution of HCl (1 equivalent) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

-

Key Experimental Methodologies

The biological activity of RS102895 was primarily determined using chemotaxis and calcium influx assays.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

-

Objective: To determine the IC50 value of RS102895 for the inhibition of MCP-1-induced monocyte chemotaxis.

-

General Protocol:

-

Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye.

-

The labeled cells are pre-incubated with varying concentrations of RS102895.

-

The cells are then placed in the upper chamber of a Boyden chamber or a similar migration plate.

-

The lower chamber contains MCP-1 as the chemoattractant.

-

After an incubation period, the number of cells that have migrated to the lower chamber is quantified by fluorescence.

-

The IC50 value is calculated from the dose-response curve.

-

Workflow for a Monocyte Chemotaxis Assay.

Calcium Influx Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation.

-

Objective: To determine the IC50 value of RS102895 for the inhibition of MCP-1-induced calcium influx in CCR2-expressing cells.

-

General Protocol:

-

Cells stably expressing human CCR2b (e.g., CRL-1657) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are then treated with different concentrations of RS102895.

-

After an incubation period, the cells are stimulated with MCP-1.

-

The change in intracellular calcium is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

The IC50 value is determined from the concentration-response curve.

-

Workflow for a Calcium Influx Assay.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR2-CCL2 signaling axis in health and disease. Its high potency and selectivity make it a lead compound for the potential development of therapeutics for a variety of inflammatory conditions. This technical guide has provided a detailed overview of its discovery, a plausible synthetic route, its mechanism of action, and the key experimental protocols used for its characterization. Further research into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile will be crucial for its potential translation into clinical applications.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

RS102895 Hydrochloride: A Technical Guide to a Selective CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), constitute a critical signaling axis in the orchestration of immune responses. This pathway is a major driver of the recruitment of monocytes, macrophages, and memory T cells from the bone marrow to sites of inflammation.[1][2] The CCL2/CCR2 axis is implicated in the pathogenesis of a wide array of chronic inflammatory and fibrotic diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, diabetic nephropathy, and cancer.[1][3][4][5][6] Consequently, the development of potent and selective CCR2 antagonists is a significant area of therapeutic interest.[5]

RS102895 hydrochloride is a small molecule, spiropiperidine compound that functions as a potent and selective antagonist of the CCR2b receptor isoform.[7][8] It effectively blocks the binding of CCL2, thereby inhibiting downstream signaling and the subsequent migration of inflammatory cells. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, detailing key experimental protocols for its characterization, and illustrating its mechanism of action and experimental workflows.

Chemical and Physical Properties

This compound is a synthetic compound with well-defined chemical and physical characteristics. It is supplied as a crystalline solid and is soluble in organic solvents like DMSO.[9][10]

| Property | Value | References |

| IUPAC Name | 1'-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidin]-2-one hydrochloride | [10][11] |

| Synonyms | Abaucin hydrochloride, MLJS-21001 hydrochloride | [12] |

| CAS Number | 1173022-16-6 (hydrochloride); 300815-41-2 | |

| Molecular Formula | C₂₁H₂₁F₃N₂O₂ · HCl | [10] |

| Molecular Weight | 426.9 g/mol | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO to 50 mM or 75 mM | |

| Storage | Desiccate at room temperature |

Mechanism of Action: Antagonism of the CCR2 Signaling Pathway

CCR2 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CCL2, initiates a signaling cascade crucial for cell migration.[1][13] RS102895 exerts its effect by competitively binding to the CCR2 receptor, preventing the interaction with CCL2 and blocking the subsequent intracellular signaling events that lead to chemotaxis.[7]

The binding of CCL2 to CCR2 typically activates Gαi proteins, which leads to the activation of downstream pathways such as phosphatidylinositol 3-kinase (PI3K)/Akt and JAK/STAT.[4][13] These pathways are essential for orchestrating the cellular machinery required for directed cell movement, or chemotaxis.[13] RS102895 inhibits these processes by occupying the ligand-binding site on the receptor.[10]

Pharmacological Profile

RS102895 is characterized by its high selectivity for the CCR2 receptor over the closely related CCR1 receptor.[12][14] Its potency has been quantified through various in vitro assays, which are summarized below.

| Assay Type | Target/Stimulus | Cell Line/System | IC₅₀ Value | References |

| Receptor Binding | Human CCR2b | Transfected CHO cells (CRL-1657) | 360 nM | [7][12] |

| Human CCR1 | Transfected CHO cells (CRL-1657) | 17.8 µM | [7] | |

| Calcium Influx | MCP-1 (CCL2) | CRL-1657 cells | 32 nM | [7] |

| MCP-3 (CCL7) | CRL-1657 cells | 130 nM | [7] | |

| Chemotaxis | MCP-1 (CCL2) | THP-1 cells | 1.7 µM | [7][10] |

| Off-Target Binding | Adrenergic α₁ₐ Receptor | - | 130 nM | [10][12] |

| Adrenergic α₁D Receptor | - | 320 nM | [10][12] | |

| Serotonin 5-HT₁ₐ Receptor | Rat Brain Cortex | 470 nM | [10][12] |

Key Experimental Protocols

The characterization of CCR2 antagonists like RS102895 relies on standardized in vitro assays to determine binding affinity and functional inhibition.

CCR2 Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CCR2 receptor.

Methodology:

-

Cell Culture: Culture cells stably expressing the human CCR2b receptor (e.g., transfected Chinese Hamster Ovary cells, CRL-1657).

-

Assay Preparation: Harvest cells and prepare a membrane fraction or use whole cells.

-

Competition Reaction: Incubate the cell membranes or whole cells with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) and varying concentrations of RS102895.

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a filter plate.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the RS102895 concentration. Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.

In Vitro Chemotaxis Assay

This functional assay measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant gradient.

Methodology:

-

Cell Preparation: Use a monocytic cell line that expresses CCR2, such as THP-1 cells.[7] Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

-

Compound Pre-incubation: Incubate the labeled cells with various concentrations of RS102895.

-

Assay Setup: Use a multi-well plate with Transwell inserts (e.g., 8 µm pore size). Add assay medium containing the chemoattractant (e.g., recombinant human CCL2) to the lower chamber.

-

Cell Addition: Add the pre-incubated cells to the upper chamber (the Transwell insert).

-

Incubation: Incubate the plate for several hours at 37°C to allow cell migration through the porous membrane towards the chemoattractant.

-

Quantification: Measure the number of migrated cells by reading the fluorescence of the cells that have moved to the bottom chamber with a fluorescence plate reader.

-

Data Analysis: Plot the percentage of inhibition of cell migration against the antagonist concentration to determine the IC₅₀ value.[7]

In Vivo & Preclinical Applications

RS102895 has been utilized in various preclinical animal models to investigate the role of the CCL2/CCR2 axis in disease. These studies have demonstrated its bioactivity in vivo.

-

Neuropathic Pain: In a rat model of bone cancer pain, intrathecal administration of RS102895 was shown to modulate pain thresholds and reverse the expression patterns of spinal cord proteins associated with pain signaling.[12]

-

Diabetic Complications: RS102895 treatment ameliorated the expression of extracellular matrix proteins in mesangial cells stimulated by high glucose, suggesting a potential role in mitigating diabetic nephropathy.[12]

-

Atherosclerosis: A study investigating the chronopharmacological effects of RS102895 was noted in a meta-analysis of preclinical atherosclerosis studies.[15]

-

Pharmacokinetics: Pharmacokinetic analyses in mice revealed that RS102895 has a short plasma half-life of approximately one hour, necessitating a multi-dose regimen for sustained CCR2 blockade in vivo.[8]

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist.[12] Its ability to effectively block CCL2-mediated signaling and cell migration makes it an invaluable pharmacological tool for researchers. The detailed protocols and established pharmacological profile provide a solid foundation for its use in elucidating the complex roles of the CCL2/CCR2 signaling axis in inflammation, fibrosis, pain, and a multitude of other pathological conditions. For professionals in drug development, the challenges observed in its in vivo application, such as its short half-life, offer important insights for the design of next-generation CCR2 antagonists with improved pharmacokinetic properties.[8]

References

- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. caymanchem.com [caymanchem.com]

- 11. xcessbio.com [xcessbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. biorxiv.org [biorxiv.org]

Pharmacological Profile of RS102895 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and neuropathic conditions, making CCR2 a compelling therapeutic target. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo functional activity, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects by binding to CCR2 and inhibiting the downstream signaling pathways activated by its cognate ligands, primarily MCP-1. This antagonism effectively blocks the chemotactic response of CCR2-expressing cells, thereby reducing the infiltration of monocytes and macrophages into inflamed tissues.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the potency and selectivity of this compound.

Table 1: Receptor Binding Affinity of this compound

| Target | Species | Cell Line | Assay Type | IC50 (nM) | Reference |

| CCR2b | Human | Stably transfected Chinese Hamster Lung (CRL-1657) cells | Radioligand Binding (Displacement of [125I]-MCP-1) | 360 | [1] |

| CCR1 | Human | Stably transfected Chinese Hamster Lung (CRL-1657) cells | Radioligand Binding (Displacement of [125I]-MIP-1α) | 17,800 | [1][2][3][4] |

| α1a Adrenergic Receptor | Human | - | - | 130 | [5] |

| α1d Adrenergic Receptor | Human | - | - | 320 | [5] |

| 5-HT1a Receptor | Rat | Brain Cortex | - | 470 | [5] |

Table 2: In Vitro Functional Activity of this compound

| Assay Type | Cell Line | Stimulus | IC50 | Reference |

| MCP-1 Stimulated Calcium Influx | Stably transfected Chinese Hamster Lung (CRL-1657) cells | MCP-1 | 32 nM | [2][3][4] |

| MCP-3 Stimulated Calcium Influx | Stably transfected Chinese Hamster Lung (CRL-1657) cells | MCP-3 | 130 nM | [1][3] |

| Chemotaxis | THP-1 cells | MCP-1 | 1.7 µM | [1][2][4] |

| Chemotaxis | THP-1 cells | RANTES (for CCR1) | 37 µM | [1] |

Signaling Pathway

The binding of MCP-1 to CCR2 initiates a G-protein-mediated signaling cascade, leading to monocyte/macrophage chemotaxis. This compound acts as an antagonist at the CCR2 receptor, blocking this cascade.

Figure 1. Simplified signaling pathway of CCR2 and the antagonistic action of this compound.

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol outlines the method used to determine the binding affinity of this compound for the human CCR2b receptor.

Figure 2. Experimental workflow for the CCR2 radioligand binding assay.

Detailed Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Lung (CRL-1657) cells stably transfected with the human CCR2b receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, cell membranes are incubated with a constant concentration of [125I]-labeled MCP-1.

-

Competition: Increasing concentrations of this compound are added to the wells to compete with the radioligand for binding to the CCR2b receptor.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]-MCP-1 (IC50) is determined by non-linear regression analysis of the competition curve. A similar protocol is followed for CCR1 using [125I]-MIP-1α as the radioligand.[1]

In Vitro Chemotaxis Assay

This protocol describes the method to assess the ability of this compound to inhibit MCP-1-induced cell migration.

Figure 3. Experimental workflow for the in vitro chemotaxis assay.

Detailed Methodology:

-

Cell Preparation: The human monocytic cell line, THP-1, which endogenously expresses CCR2, is used. Cells are washed and resuspended in assay medium.

-

Compound Incubation: THP-1 cells are pre-incubated with various concentrations of this compound.

-

Assay Setup: A solution containing a specific concentration of MCP-1 is placed in the lower chamber of a Transwell plate. The Transwell insert, containing a porous membrane, is placed into the well.

-

Cell Migration: The pre-incubated THP-1 cells are added to the upper chamber of the insert. The plate is incubated for a defined period to allow the cells to migrate through the pores towards the MCP-1 gradient in the lower chamber.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The concentration of this compound that inhibits 50% of the MCP-1-induced chemotaxis (IC50) is calculated.[1]

Calcium Influx Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by MCP-1.

Detailed Methodology:

-

Cell Loading: CRL-1657 cells expressing CCR2b are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Compound Addition: this compound at various concentrations is added to the cells and incubated.

-

Stimulation: MCP-1 is added to the cells to stimulate calcium influx.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.

-

Data Analysis: The inhibitory effect of this compound is quantified by determining the concentration that causes a 50% reduction in the MCP-1-induced calcium signal (IC50).[1]

In Vivo Pharmacology

This compound has demonstrated efficacy in various animal models of disease, highlighting its therapeutic potential.

-

Bone Cancer Pain: In a rat model of bone cancer pain, intrathecal administration of this compound was shown to transiently decrease the pain threshold, suggesting a role for CCR2 in the modulation of cancer-induced pain.[5]

-

Vaccine Response: In a mouse vaccination model, administration of this compound was found to enhance vaccine responses.[6][7] This effect is attributed to the blockade of inflammatory monocyte recruitment to the draining lymph nodes. Pharmacokinetic studies in mice revealed a short half-life of approximately one hour, necessitating a multi-dose regimen to maintain effective plasma concentrations.[6][7]

-

Neuropathic Pain: RS102895 has been shown to reduce vincristine-induced allodynia in a mouse model of peripheral neuropathy.

-

Inflammation: The compound has been used to investigate the role of CCR2 in exercise-induced inflammation.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist. Its ability to block MCP-1-mediated signaling and subsequent monocyte/macrophage migration has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide underscore the utility of this compound as a valuable research tool for investigating the role of the CCR2/CCL2 axis in health and disease, and as a lead compound for the development of novel therapeutics for inflammatory and neuropathic conditions.

References

- 1. Beyond Pattern Recognition: TLR2 Promotes Chemotaxis, Cell Adhesion, and Migration in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists: binding to a common chemokine receptor motif within the helical bundle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Labeling of CC Chemokine Receptor 2 with a Versatile Intracellular Allosteric Probe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RS102895 Hydrochloride for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide array of physiological and pathological processes. A key mediator in the inflammatory cascade is the C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). The CCL2/CCR2 signaling axis is a critical pathway that governs the migration of monocytes and other immune cells to sites of inflammation.[1][2][3][4][5] Consequently, antagonism of this pathway presents a compelling therapeutic strategy for a variety of inflammatory and fibrotic diseases.[1][2][3] RS102895 hydrochloride is a potent and selective small molecule antagonist of the CCR2b chemokine receptor, making it a valuable tool for investigating the role of the CCL2/CCR2 axis in inflammation.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one hydrochloride | |

| Molecular Formula | C₂₁H₂₁F₃N₂O₂·HCl | |

| Molecular Weight | 426.86 g/mol | |

| CAS Number | 1173022-16-6 | |

| Purity | ≥98% | |

| Solubility | Soluble to 75 mM in DMSO | |

| Storage | Desiccate at room temperature |

Mechanism of Action and In Vitro Efficacy

This compound functions as a selective antagonist of the CCR2 receptor.[6] It effectively blocks the binding of CCL2 (MCP-1), thereby inhibiting downstream signaling pathways that lead to cellular responses such as calcium influx and chemotaxis. The selectivity of RS102895 for CCR2 over other chemokine receptors, such as CCR1, has been demonstrated in various studies.[6]

Quantitative In Vitro Data

| Parameter | Cell Type / System | IC₅₀ Value | Reference |

| CCR2b Receptor Binding Inhibition | Transfected Chinese Hamster Lung (CHL) cells (CRL-1657) | 360 nM | [6] |

| CCR1 Receptor Binding Inhibition | Transfected CHL cells (CRL-1657) | 17.8 µM | |

| MCP-1 Stimulated Calcium Influx | CRL-1657 cells | 32 nM | |

| MCP-3 Stimulated Calcium Influx | CRL-1657 cells | 130 nM | |

| MCP-1 Stimulated Chemotaxis | THP-1-5X cells | 1.7 µM | |

| RANTES (CCL5) Stimulated Chemotaxis | THP-1-5X cells (acts through CCR1) | 37 µM | |

| Human α1a Receptor Inhibition | - | 130 nM | [6][8] |

| Human α1d Receptor Inhibition | - | 320 nM | [6][8] |

| Rat Brain Cortex 5HT1a Receptor Inhibition | - | 470 nM | [6][8] |

| Wild Type MCP-1 Receptor Suppression | - | 550 nM | [6][8][9] |

| D284N Mutant MCP-1 Receptor Suppression | - | 568 nM | [6][8][9] |

| D284A Mutant MCP-1 Receptor Suppression | - | 1892 nM | [6][8][9] |

The CCL2-CCR2 Signaling Pathway in Inflammation

The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][2] This activation leads to the recruitment of various immune cells, particularly monocytes, to sites of inflammation.[1][10] The downstream effects include cell survival, proliferation, cytokine production, migration, and apoptosis.[1][2] Key signaling pathways activated by the CCL2/CCR2 axis include PI3K/Akt, JAK/STAT, and P38/MAPK.[1][2]

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Chemotaxis Assay (Boyden Chamber)

This protocol assesses the ability of RS102895 to inhibit the migration of monocytic cells towards a CCL2 gradient.

-

Cell Preparation: Culture THP-1 cells (or other monocytic cell lines) in appropriate media. On the day of the assay, harvest and resuspend the cells in serum-free media at a concentration of 1 x 10⁶ cells/mL.

-

Chemoattractant Preparation: Prepare solutions of recombinant human CCL2 (MCP-1) in serum-free media at various concentrations (e.g., 1-100 ng/mL).

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free media to achieve the desired final concentrations for the assay. Pre-incubate the cells with different concentrations of RS102895 or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add the CCL2 solution to the lower wells of a Boyden chamber (or a multi-well plate with a porous membrane insert, e.g., 8 µm pore size).

-

Add the pre-incubated cell suspension to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours to allow for cell migration.

-

Quantification:

-

Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label the cells and measure the fluorescence of the migrated cells.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of RS102895 compared to the vehicle control. Determine the IC₅₀ value.

In Vivo Model of Inflammation

This generalized protocol describes the use of RS102895 in a mouse model of inflammation. Specific parameters will vary depending on the model (e.g., thioglycollate-induced peritonitis, collagen-induced arthritis).

-

Animal Model: Use an appropriate mouse strain for the inflammation model. House the animals under standard conditions.

-

RS102895 Formulation and Administration:

-

Formulation: For intraperitoneal (i.p.) injection, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][8] Another option is 10% DMSO in corn oil.[6] The solubility should be at least 2.5 mg/mL.[6] For systemic administration in some studies, a vehicle of 4% DMSO in saline has been used.[11]

-

Dosage: A dose of 5 mg/kg has been shown to be effective in reducing monocyte recruitment in mice.[11][12] However, due to a short half-life of approximately 1 hour, a single dose may be insufficient.[12] A multi-dose regimen of 5 mg/kg every 6 hours can maintain effective plasma concentrations.[12]

-

Administration: Administer this compound or vehicle control via the desired route (e.g., i.p. injection).

-

-

Induction of Inflammation: Induce inflammation according to the specific model protocol (e.g., i.p. injection of thioglycollate, immunization with collagen).

-

Sample Collection and Analysis:

-

At a predetermined time point after inflammation induction, euthanize the animals.

-

Collect relevant samples, such as peritoneal lavage fluid, blood, lymph nodes, or affected tissues.

-

Analyze the samples for inflammatory markers. This can include:

-

Flow Cytometry: To quantify the recruitment of immune cells, particularly inflammatory monocytes (e.g., Ly6Chi).[12]

-

ELISA: To measure the levels of cytokines and chemokines in plasma or tissue homogenates.

-

Histology: To assess tissue damage and cellular infiltration.

-

-

-

Data Analysis: Compare the inflammatory readouts between the RS102895-treated group and the vehicle-treated group to determine the efficacy of the compound in reducing inflammation.

Caption: A generalized experimental workflow for an in vivo inflammation model using RS102895.

Conclusion

This compound is a well-characterized and selective CCR2 antagonist that serves as an indispensable tool for researchers investigating the role of the CCL2-CCR2 axis in inflammation and related pathologies. Its proven efficacy in both in vitro and in vivo models makes it a valuable compound for target validation and preclinical studies. This guide provides essential technical information to facilitate the effective use of RS102895 in inflammation research. As with any experimental work, it is crucial to carefully optimize protocols and dosages for each specific application.

References

- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.tau.ac.il [cris.tau.ac.il]

- 5. Roles of CCL2-CCR2 Axis in the Tumor Microenvironment [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound | 5-HT Receptor | CCR | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Chemokine CCL2 Mediates the Seizure-enhancing Effects of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of CCR2 with the Antagonist RS102895: A Technical Guide

Introduction: The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), are central players in the regulation of monocyte and macrophage migration to sites of inflammation.[1] This signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy, making CCR2 a significant therapeutic target.[2][3][4] RS102895 is a potent and specific small-molecule antagonist of the CCR2b isoform, which is more effective than the CCR2a isoform at inducing chemotaxis and calcium influx.[2] This guide provides a comprehensive technical overview of RS102895 as a tool to investigate the function of CCR2, summarizing quantitative data, detailing key experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

RS102895 is a spiropiperidine compound that functions as a competitive antagonist at the CCR2 receptor.[2] It binds specifically to the receptor, preventing the binding of endogenous ligands like CCL2, CCL7, and CCL8.[5][6] This blockade inhibits the G-protein-coupled signaling cascade that normally follows ligand binding, thereby preventing downstream cellular responses such as calcium mobilization, chemotaxis, and the release of inflammatory mediators.[1][7][8] RS102895 has been shown to bind with high affinity to a common chemokine receptor motif within the transmembrane helical bundle of CCR2.[9]

Quantitative Data

The efficacy and selectivity of RS102895 have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Activity of RS102895

| Assay Type | Cell Line/System | Ligand | IC50 Value | Selectivity | Reference |

| Receptor Binding | CRL-1657 cells (expressing human CCR2b) | MCP-1 / CCL2 | 360 nM | >49-fold vs. CCR1 (17.8 µM) | [2][9] |

| Calcium Influx | CRL-1657 cells (expressing human CCR2b) | MCP-1 / CCL2 | 31 nM | - | [2] |

| Calcium Influx | CRL-1657 cells (expressing human CCR2b) | MCP-3 / CCL7 | 130 nM | - | [2] |

| Chemotaxis | THP-1 human monocytic cells | MCP-1 / CCL2 | 1.7 µM | >21-fold vs. CCR1 (37 µM for RANTES) | [2] |

| Chemotaxis | Thioglycollate-elicited mouse monocytes | CCL2 | ~20 ng/mL | - | [10] |

Table 2: In Vivo Pharmacokinetics and Dosing of RS102895

| Parameter | Species | Dosing | Value/Observation | Reference |

| Half-life | Mouse | Single i.p. injection | ~1 hour | [10][11] |

| Effective Plasma Concentration | Mouse | Multiple i.p. injections | >20 ng/mL required to inhibit monocyte migration | [10][11] |

| Effective Dosing Regimen | Mouse | 5 mg/kg, i.p. | Every 6 hours to maintain effective plasma levels | [10][11] |

| Therapeutic Application | Mouse (EAN model) | 5 mg/kg, i.p. | Four times a day (total 20 mg/kg/day) | [12] |

| Therapeutic Application | Mouse (Renovascular Hypertension) | 10 mg/kg/day | Administered via drinking water | [13] |

CCR2 Signaling Pathway and Inhibition by RS102895

CCR2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1] Upon binding of ligands such as CCL2, CCR2 initiates a signaling cascade that inhibits adenylyl cyclase and activates critical downstream pathways like the Phosphatidylinositol 3-Kinase (PI3K)/Akt, JAK/STAT, and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][14][15] These pathways orchestrate cellular responses including migration, survival, and cytokine production.[6][14] RS102895 physically blocks the ligand binding site, preventing the initiation of this entire cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of CCR2 function using RS102895.

CCR2 Radioligand Binding Assay

This competitive binding assay quantifies the affinity of RS102895 for CCR2 by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Cell Preparation: Culture cells endogenously expressing CCR2 (e.g., murine monocyte line WEHI-274.1) or cells stably transfected with human CCR2b (e.g., CRL-1657).[1][2] Harvest and resuspend cells in an appropriate assay buffer (e.g., RPMI 1640 with 1% BSA) to a concentration of 1 x 10^6 cells/mL.[1]

-

Assay Setup: In a 96-well filter plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM).

-

Test Compound: 25 µL of serially diluted RS102895.

-

-

Add Radioligand: Add 50 µL of radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) to all wells at a final concentration near its Kd (e.g., ~50 pM).[1]

-

Add Cells: Add 100 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation to reach equilibrium.[1]

-

Washing: Transfer the plate to a vacuum manifold and wash the wells rapidly with cold PBS to separate bound from free radioligand.

-

Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of RS102895 and determine the IC50 value using non-linear regression.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CCR2 Gene Deletion and Pharmacologic Blockade Ameliorate a Severe Murine Experimental Autoimmune Neuritis Model of Guillain-Barré Syndrome | PLOS One [journals.plos.org]

- 13. Blockade of CCR2 reduces macrophage influx and development of chronic renal damage in murine renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Role of RS102895 Hydrochloride in Inhibiting Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer metastasis is the primary cause of mortality in cancer patients, and the migration of cancer cells is a critical step in this complex process. The chemokine C-C motif ligand 2 (CCL2) and its receptor, C-C chemokine receptor 2 (CCR2), play a pivotal role in promoting cancer cell migration, invasion, and the establishment of a pro-tumorigenic microenvironment. RS102895 hydrochloride is a potent and selective small-molecule antagonist of the CCR2 receptor, making it a valuable tool for studying the CCL2-CCR2 signaling axis in cancer research and a potential therapeutic agent to inhibit metastasis. This technical guide provides an in-depth overview of the use of this compound in cancer cell migration studies, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound functions by competitively binding to the CCR2 receptor, thereby preventing its interaction with its ligand, CCL2. This blockade inhibits the downstream signaling cascades that are crucial for cancer cell migration and invasion. The CCL2-CCR2 axis is known to activate several key intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] Activation of these pathways ultimately leads to cytoskeletal rearrangements, increased cell motility, and the expression of matrix metalloproteinases (MMPs), such as MMP-9, which degrade the extracellular matrix, facilitating cancer cell invasion.[2] Furthermore, the CCL2-CCR2 signaling axis has been implicated in promoting epithelial-mesenchymal transition (EMT), a process where epithelial cancer cells acquire mesenchymal characteristics, leading to enhanced migratory and invasive capabilities.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key parameters for its use in in vitro studies.

| Parameter | Value | Species/Cell Line | Reference |

| IC₅₀ for CCR2 | 360 nM | Human | [4][5][6] |

| IC₅₀ for CCR1 | 17.8 µM | Human | [5][7] |

| IC₅₀ for MCP-1 stimulated calcium influx | 32 nM | CRL-1657 cells expressing human CCR2b | [5] |

| IC₅₀ for MCP-3 stimulated calcium influx | 130 nM | CRL-1657 cells expressing human CCR2b | [5][7] |

Table 1: Potency and Selectivity of this compound.

| Assay | Cell Line | RS102895 Concentration | Effect | Reference |

| In vitro monocyte migration | Thioglycollate-elicited murine peritoneal monocytes | 20 ng/mL | Significant inhibition of migration towards a CCL2 gradient | [8] |

| Inhibition of ECM protein expression | High glucose-stimulated mesangial cells | 1 µM and 10 µM | Blocks fibronectin and type IV collagen protein expression | [4][6] |

| Inhibition of TGF-β1 levels | MCP-1-treated mesangial cells | 10 µM | Abrogates increased TGF-β1 levels | [4][6] |

Table 2: Effective Concentrations of this compound in Functional Assays.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RS 102895 hydrochloride, CCR2 receptor antagonist (CAS 300815-41-2) | Abcam [abcam.com]

- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

RS102895 Hydrochloride: A Technical Guide for Neuroinflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, a critical component in the pathogenesis of numerous neurological disorders, is largely driven by the infiltration of peripheral immune cells into the central nervous system (CNS). The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1), form a crucial signaling axis that mediates the migration of monocytes and macrophages to inflammatory sites.[1][2] Disrupting this pathway presents a promising therapeutic strategy. RS102895 hydrochloride is a potent and selective small-molecule antagonist of the CCR2 receptor.[3] This technical guide provides an in-depth overview of RS102895, its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its application in relevant neuroinflammatory disease models.

Mechanism of Action: Targeting the CCL2/CCR2 Axis

RS102895 exerts its anti-inflammatory effects by selectively binding to the CCR2 receptor, thereby preventing its activation by CCL2.[3] This blockade inhibits downstream signaling cascades that are essential for monocyte chemotaxis and recruitment. In the context of neuroinflammation, elevated levels of CCL2 in the CNS—produced by cells like microglia, astrocytes, and neurons—create a chemotactic gradient that attracts CCR2-expressing monocytes from the periphery across the blood-brain barrier.[4][5] These infiltrating monocytes differentiate into macrophages, which contribute to neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species. By blocking the CCR2 receptor, RS102895 effectively curtails this influx of inflammatory cells, mitigating the downstream pathological consequences.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemokine CCL2–CCR2 Signaling Induces Neuronal Cell Death via STAT3 Activation and IL-1β Production after Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. CCR2 Signaling Promotes Brain Infiltration of Inflammatory Monocytes and Contributes to Neuropathology during Cryptococcal Meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CCR2 attenuates neuroinflammation and neuronal apoptosis after subarachnoid hemorrhage through the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RS102895 Hydrochloride In Vivo Dosing and Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] The CCL2/CCR2 signaling axis is implicated in a variety of pathological conditions, including inflammatory diseases, cancer, neuropathic pain, and diabetes.[3][4][5][6][7] These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in various preclinical models, along with detailed experimental protocols.

Mechanism of Action

This compound selectively binds to CCR2, preventing the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[4][5] This blockade inhibits the downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are crucial for monocyte and macrophage migration, proliferation, and survival.[3][4] By inhibiting the recruitment of these inflammatory cells, RS102895 can modulate the inflammatory microenvironment in various disease states.

Data Presentation

In Vivo Dosing and Administration Summary

| Animal Model | Species | Dose | Administration Route | Frequency | Vehicle | Reference |

| Vaccine Immunity | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Every 6 hours | Water | [8] |

| Bone Cancer Pain | Rat | 10 µl of 3 g/L solution | Intrathecal | Daily from day 9 to 20 post-operation | 10% DMSO | [5] |

| Diabetic Nephropathy | Mouse (db/db) | 2 mg/kg/day | Mixed with chow | Daily for 9 weeks | Chow | [6] |

| Vincristine-Induced Neuropathy | Mouse (CX3CR1-deficient) | Not specified | Not specified | During the second VCR cycle | Not specified | [9] |

Pharmacokinetic Parameters

| Species | Parameter | Value | Administration Route | Reference |

| Mouse | Half-life (t½) | ~1 hour | Intraperitoneal (i.p.) | [8][10] |

| Mouse | Effective Plasma Concentration | >20 ng/ml | Intraperitoneal (i.p.) | [8] |

Experimental Protocols

Protocol 1: Intraperitoneal Administration in a Mouse Model of Vaccine Immunity

This protocol is based on a study aimed at amplifying vaccine immunity by blocking monocyte recruitment.[8]

1. Materials:

- This compound

- Sterile water for injection

- Syringes and needles (25-30 gauge)

- Animal balance

- Experimental mice (e.g., C57BL/6)

2. Preparation of Dosing Solution:

- Calculate the required amount of this compound based on the number of animals and the dose (5 mg/kg).

- Dissolve the calculated amount of this compound in sterile water to achieve the desired concentration for a 100 µl injection volume per mouse.[8] Ensure complete dissolution. Prepare fresh daily.

3. Administration Procedure:

- Weigh each mouse to determine the precise injection volume.

- Administer the first dose of 5 mg/kg this compound via intraperitoneal (i.p.) injection immediately prior to immunization.[8]

- Continue to administer 5 mg/kg of this compound every 6 hours for a total of 4-5 treatments.[8]

- Monitor the animals for any adverse effects.

4. Pharmacokinetic Analysis (Optional):

- At designated time points, collect blood samples via cardiac puncture into heparinized syringes.[8]

- Prepare plasma by centrifugation.

- Analyze RS102895 concentrations in plasma using mass spectrometry.[8]

Protocol 2: Intrathecal Administration in a Rat Model of Bone Cancer Pain

This protocol is adapted from a study investigating the analgesic effects of RS102895 in a rat model of bone cancer pain.[5]

1. Materials:

- This compound

- Dimethyl sulfoxide (DMSO)

- Sterile saline

- Hamilton syringe

- Experimental rats (e.g., Sprague-Dawley) with intrathecal catheters

2. Preparation of Dosing Solution:

- Prepare a 3 g/L stock solution of this compound in 10% DMSO.[5]

- Ensure the solution is clear and free of particulates.

3. Administration Procedure:

- Following the establishment of the bone cancer pain model, administer 10 µl of the 3 g/L this compound solution via the intrathecal catheter.[5]

- Administer the injection daily from day 9 to day 20 post-surgery.[5]

- A control group should receive intrathecal injections of the vehicle (10% DMSO).[5]

- Assess pain thresholds using appropriate behavioral tests (e.g., von Frey filaments for mechanical allodynia, hot plate for thermal hyperalgesia).

Protocol 3: Oral Administration in a Diabetic Mouse Model

This protocol is based on a study evaluating the effects of RS102895 on diabetic nephropathy in db/db mice.[6]

1. Materials:

- This compound

- Standard rodent chow

- Diabetic mice (e.g., db/db mice) and non-diabetic controls (e.g., db/m mice)

2. Preparation of Medicated Chow:

- Calculate the amount of this compound needed to achieve a daily dose of 2 mg/kg, based on the average daily food consumption of the mice.

- Thoroughly mix the calculated amount of this compound with the powdered or pelleted chow to ensure a homogenous distribution.[6]

3. Administration Procedure:

- Provide the medicated chow to the diabetic mice for a period of 9 weeks.[6]

- The control group should receive normal chow.

- Monitor blood glucose levels, albuminuria, and other relevant diabetic parameters throughout the study.

- At the end of the study, kidney tissues can be collected for histological and molecular analysis.[6]

Mandatory Visualizations

Signaling Pathway of CCR2

Caption: CCR2 Signaling Pathway and Inhibition by RS102895.

Experimental Workflow for In Vivo Dosing

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing and Using RS102895 Hydrochloride Stock Solutions

Introduction